molecular formula C9H10F2N2O3S B1450814 3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid CAS No. 923130-65-8

3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid

Cat. No. B1450814
M. Wt: 264.25 g/mol
InChI Key: UGULEEYSFURWOL-UHFFFAOYSA-N
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Description

The compound “3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid” is a pyrimidine derivative with a difluoromethylthio group and a propanoic acid group . Pyrimidine derivatives are a class of compounds that have been extensively studied for their biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a difluoromethylthio group, and a propanoic acid group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrimidine ring, the difluoromethylthio group, and the propanoic acid group. The difluoromethylthio group could potentially undergo various reactions, including nucleophilic substitution or elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethylthio group could potentially increase the compound’s lipophilicity .

Scientific Research Applications

Synthesis and Structural Studies

A significant area of research involving compounds similar to 3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid focuses on their synthesis and structural analysis. For example, studies have reported on the synthesis and anti-inflammatory activity of propanoic acid derivatives, showcasing their potential pharmaceutical applications. Such compounds were synthesized through condensation processes and displayed significant anti-inflammatory activity in rat paw edema models (Mokale et al., 2010). Further, the structural characteristics of uracil derivatives have been detailed, contributing to our understanding of their molecular framework and potential interaction mechanisms, aided by techniques like X-ray crystallography and NMR spectroscopy (Liu et al., 2014).

Molecular Docking and Antitumor Activities

The application of molecular docking techniques has provided insights into the interaction of similar compounds with biological targets. Studies involving the synthesis and evaluation of dihydropyrimidine derivatives, including assessments of their antitumor activities, have highlighted the medicinal chemistry significance of these molecules. These compounds exhibit selective anti-tumor activities, potentially offering new avenues for cancer therapy (Xiong Jing, 2011).

Antimicrobial Properties

Research into the antimicrobial properties of compounds structurally related to 3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid reveals their potential as novel antimicrobial agents. The synthesis and biological evaluation of new dihydropyrimidine derivatives have shown these compounds to possess antimicrobial activities, suggesting their use in combating microbial resistance (Dangar, 2017).

Quality Control and Analytical Methods

The development of analytical methods for quality control represents another critical application of these compounds, especially in the context of pharmaceutical development. Research has focused on the analysis and testing of promising active pharmaceutical ingredients, with specific attention to the tautomeric forms and related substances, thereby ensuring the quality and efficacy of drug formulations (Zubkov et al., 2016).

Future Directions

The study of novel pyrimidine derivatives is a vibrant field of research, with potential applications in medicinal chemistry and drug discovery . Further studies could explore the synthesis, characterization, and biological activity of this compound.

properties

IUPAC Name

3-[2-(difluoromethylsulfanyl)-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O3S/c1-4-5(2-3-6(14)15)7(16)13-9(12-4)17-8(10)11/h8H,2-3H2,1H3,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGULEEYSFURWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SC(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid
Reactant of Route 2
3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid
Reactant of Route 3
3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid
Reactant of Route 4
3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid
Reactant of Route 5
3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid
Reactant of Route 6
Reactant of Route 6
3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid

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